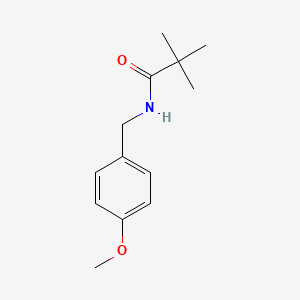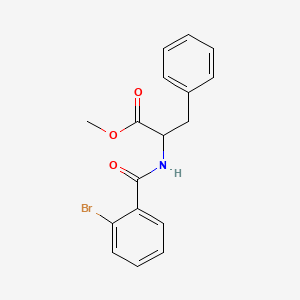
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzoyl group, an amide linkage, and a phenyl-propionic acid methyl ester moiety
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester typically involves the following steps:
Amidation: The brominated benzoyl chloride is then reacted with an amine, such as aniline, to form the corresponding benzamide.
Esterification: The final step involves the esterification of the benzamide with 3-phenyl-propionic acid methyl ester under acidic conditions, typically using sulfuric acid or hydrochloric acid as the catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine or alcohol.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester can be compared with similar compounds such as:
2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid methyl ester: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-(2-Fluoro-benzoylamino)-3-phenyl-propionic acid methyl ester: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
2-(2-Iodo-benzoylamino)-3-phenyl-propionic acid methyl ester: Iodine, being larger and more polarizable than bromine, can lead to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16BrNO3 |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
methyl 2-[(2-bromobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H16BrNO3/c1-22-17(21)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)18/h2-10,15H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
QFRLGWXIUVRGQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


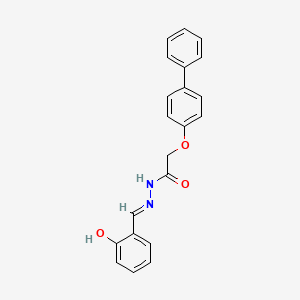

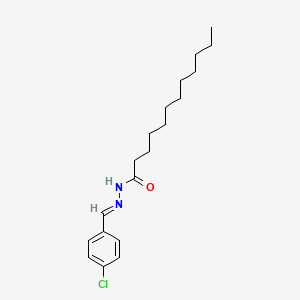
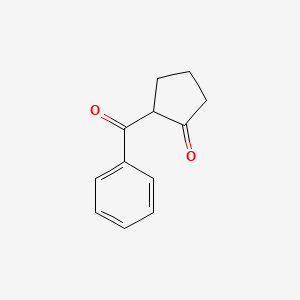
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)

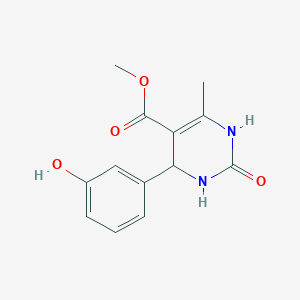

![5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)
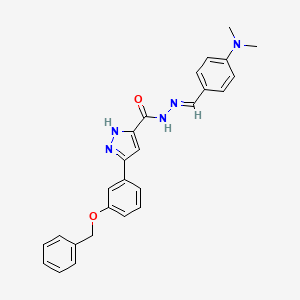
![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
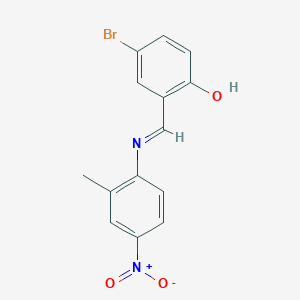
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15081225.png)
